Cas no 5287-46-7 ((2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid)

(2R)-2-Amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid is a chiral, sulfur-containing non-proteinogenic amino acid characterized by a 3-methylbut-2-en-1-yl (prenyl) thioether side chain. Its stereospecific (R)-configuration and thioether functionality make it a valuable intermediate in organic synthesis and peptide modification. The prenyl group enhances lipophilicity, potentially improving membrane permeability in bioactive compounds. This derivative is of interest in medicinal chemistry for its role in synthesizing enzyme inhibitors or prodrugs due to its reactive thioether linkage. Its structural features also lend utility in studying biosynthetic pathways involving sulfur-containing amino acids. The compound requires careful handling under inert conditions due to potential sensitivity to oxidation.
(2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid structure
5287-46-7 structure
Product Name:(2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid
CAS No:5287-46-7
MF:C8H15NO2S
MW:189.27520108223
CID:371289
PubChem ID:21359
Update Time:2025-06-07

(2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine,S-(3-methyl-2-buten-1-yl)-
    • (2R)-2-amino-3-(3-methylbut-2-enylsulfanyl)propanoic acid
    • 2-Amino-3-prenylmercaptopropionic acid
    • 2-Amino-3-prenylthiopropionic acid
    • 3-((3-Methyl-2-butenyl)thio)-L-alanine
    • BRN 4307045
    • ITA-275
    • L-Alanine, 3-((3-methyl-2-butenyl)thio)-
    • Prenisteina
    • Prenisteina [INN-Spanish]
    • Prenisteina [Spanish]
    • Prenisteine
    • Prenisteine [INN]
    • Prenisteinum
    • Prenisteinum [INN-Latin]
    • S-(3-Methyl-2-butenyl-L-cysteine)
    • S-(3-methylbut-2-en-1-yl)-L-cysteine
    • S-Prenyl-L-cysteine
    • UNII-99TA452185
    • (2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid
    • 5287-46-7
    • 99TA452185
    • NS00125714
    • DTXSID60200908
    • S-dimethylallyl-L-cysteine
    • Q27104600
    • AKOS010388974
    • CHEMBL2105861
    • EN300-1270343
    • Z760035506
    • CHEBI:47914
    • (2R)-2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid
    • CS-0082734
    • SCHEMBL1423580
    • Inchi: 1S/C8H15NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
    • InChI Key: ULHWZNASVJIOEM-ZETCQYMHSA-N
    • SMILES: S(C/C=C(\C)/C)C[C@@H](C(=O)O)N

Computed Properties

  • Exact Mass: 189.082
  • Monoisotopic Mass: 189.082
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 88.6A^2

Experimental Properties

  • Density: 1.135
  • Boiling Point: 328.8°Cat760mmHg
  • Flash Point: 152.6°C
  • Refractive Index: 1.537

(2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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(2R)-2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid
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